![molecular formula C9H8ClN3O2 B1393268 Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate CAS No. 853058-42-1](/img/structure/B1393268.png)
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems . These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Biological Activities
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has been studied for its biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with a pyrrolopyrimidine structure can exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may interfere with specific signaling pathways involved in tumor growth .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies indicate that it could inhibit viral replication, making it a candidate for further research in antiviral drug development .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes that are crucial for various biochemical pathways. This property could be leveraged in the design of drugs targeting specific diseases .
Medicinal Chemistry Applications
The unique structure of this compound makes it an attractive scaffold for medicinal chemistry:
Drug Design
Researchers are exploring modifications to the this compound framework to enhance its pharmacological properties. By altering functional groups or substituents on the pyrrolopyrimidine core, scientists aim to develop more potent and selective compounds for therapeutic use .
Biological Profiling
Extensive biological profiling is being conducted to understand the compound's mechanism of action and its interactions with biological targets. This information is vital for optimizing lead compounds in drug discovery programs .
Case Studies
Several case studies have highlighted the applications of this compound:
- Study on Anticancer Effects :
- Antiviral Research :
- Enzyme Inhibition Mechanism :
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves binding to specific molecular targets, such as enzymes or receptors . For example, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA, thereby exhibiting antibacterial activity . The compound also induces apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the ethyl ester group, which may affect its reactivity and applications.
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: This compound has a different substitution pattern on the pyrimidine ring, leading to variations in its chemical and biological properties.
This compound stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 853058-42-1) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, including its anticancer, antibacterial, and anti-inflammatory effects.
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 225.63 g/mol
- CAS Number : 853058-42-1
- InChI Key : RJYXGAURZSGDON-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The precise synthetic pathways can vary, but they often include the introduction of the chloro group and subsequent esterification to form the ethyl ester.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : this compound exhibited significant cytotoxic effects against various cancer cell lines. In a study involving multiple derivatives, compounds similar to Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine showed IC50 values ranging from 29 to 59 µM , with some derivatives demonstrating even lower values against specific targets like EGFR and CDK2 .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action suggests a promising therapeutic avenue for treating cancers that exhibit resistance to conventional therapies.
Antibacterial Activity
The compound also shows promise in antibacterial applications:
- Efficacy Against Bacteria : Preliminary tests indicate that derivatives of pyrrolo[3,2-d]pyrimidines exhibit notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Specific compounds demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects:
- Inhibition Studies : Compounds in this class have shown substantial inhibition in models of inflammation, with percentages exceeding those of traditional anti-inflammatory drugs like indomethacin . This suggests that the compound could be beneficial in treating inflammatory diseases.
Table of Biological Activities
Properties
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXGAURZSGDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680911 | |
Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853058-42-1 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853058-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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